molecular formula C10H9IO3 B2621848 Methyl 3-(3-iodophenyl)-3-oxopropanoate CAS No. 260969-02-6

Methyl 3-(3-iodophenyl)-3-oxopropanoate

Cat. No.: B2621848
CAS No.: 260969-02-6
M. Wt: 304.083
InChI Key: KWKDVTLCPLPCLT-UHFFFAOYSA-N
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Description

Methyl 3-(3-iodophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-iodophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

    Substitution: Formation of 3-(3-substituted phenyl)-3-oxopropanoates.

    Reduction: Formation of 3-(3-iodophenyl)-3-hydroxypropanoate.

    Oxidation: Formation of 3-(3-iodophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Methyl 3-(3-iodophenyl)-3-oxopropanoate finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological macromolecules. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Methyl 3-(4-iodophenyl)-3-oxopropanoate
  • Methyl 3-(2-iodophenyl)-3-oxopropanoate
  • Methyl 3-(3-bromophenyl)-3-oxopropanoate

Comparison: Methyl 3-(3-iodophenyl)-3-oxopropanoate is unique due to the position of the iodine atom on the phenyl ring, which affects its reactivity and interaction with other molecules. Compared to its analogs with bromine or different iodine positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-(3-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKDVTLCPLPCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260969-02-6
Record name 260969-02-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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